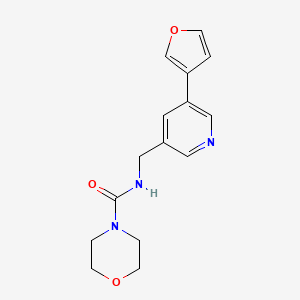
1-N',1-N',2-N',2-N'-tetramethylethanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N',1-N',2-N',2-N'-tetramethylethanedihydrazide, commonly known as TEMED, is a chemical compound that is widely used in biochemistry and molecular biology experiments. TEMED is a clear liquid that is soluble in water and commonly used as a catalyst in the polymerization of acrylamide gels. TEMED is also used in the synthesis of polyacrylamide gels, which are used in electrophoresis experiments.
Mechanism of Action
TEMED acts as a catalyst in the polymerization of acrylamide gels. The reaction between acrylamide and bis-acrylamide forms a cross-linked polymer network that forms the gel matrix. TEMED reacts with ammonium persulfate, which initiates the polymerization reaction. The resulting gel matrix is used to separate proteins or nucleic acids based on their size and charge.
Biochemical and Physiological Effects
TEMED is not known to have any significant biochemical or physiological effects. However, it is important to handle TEMED with care as it is a toxic and flammable compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of using TEMED in lab experiments is that it is a highly effective catalyst in the polymerization of acrylamide gels. It is also relatively inexpensive and widely available. However, TEMED can be hazardous to handle as it is toxic and flammable. It is important to handle TEMED with care and follow appropriate safety protocols.
Future Directions
There are several future directions for research involving TEMED. One potential area of research is the development of new catalysts for the polymerization of acrylamide gels. Researchers could also investigate the use of TEMED in other biochemical and molecular biology experiments. Additionally, there may be potential applications of TEMED in other fields, such as materials science or catalysis. Further research is needed to explore these possibilities.
Synthesis Methods
TEMED is synthesized by the reaction of N,N-dimethylhydrazine with acetaldehyde. The reaction produces a mixture of four isomers, which are separated by fractional distillation. The resulting compound is a colorless liquid that is used as a catalyst in the polymerization of acrylamide gels.
Scientific Research Applications
TEMED is an essential component in the preparation of polyacrylamide gels, which are used in a wide range of biochemical and molecular biology experiments. Polyacrylamide gels are commonly used in protein electrophoresis experiments, which are used to separate proteins based on their size and charge. TEMED is also used in DNA sequencing experiments, which are used to determine the sequence of nucleotides in a DNA molecule.
properties
IUPAC Name |
1-N',1-N',2-N',2-N'-tetramethylethanedihydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2/c1-9(2)7-5(11)6(12)8-10(3)4/h1-4H3,(H,7,11)(H,8,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMVRSJYMGXBKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC(=O)C(=O)NN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N',1-N',2-N',2-N'-tetramethylethanedihydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2947486.png)
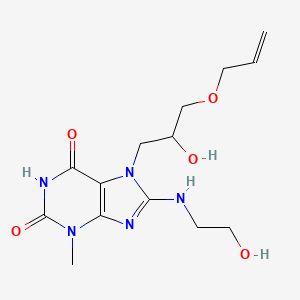
![N-{5-[(4-benzylpiperidin-1-yl)carbonyl]-2-piperazin-1-ylpyridin-3-yl}cyclopropanecarboxamide](/img/structure/B2947488.png)
![Methyl 2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate](/img/structure/B2947491.png)

![5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2947495.png)
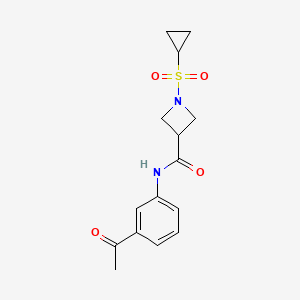
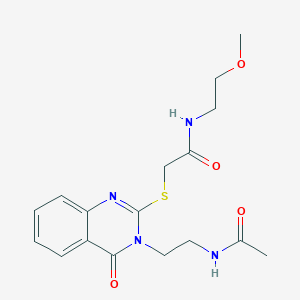
![1-(2-chloropyridine-4-carbonyl)-4-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine](/img/structure/B2947501.png)

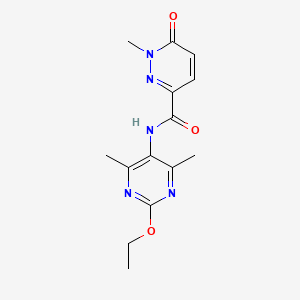
![N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide](/img/structure/B2947506.png)
